molecular formula C11H12ClN3 B12735452 3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride CAS No. 86663-20-9

3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride

Cat. No.: B12735452
CAS No.: 86663-20-9
M. Wt: 221.68 g/mol
InChI Key: AFMIGRREHATVBN-UHFFFAOYSA-N
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Description

3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride typically involves the reaction of hydrazine derivatives with appropriate ketones or aldehydes. One common method includes the cyclization of phenylhydrazone with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of hydrazine or aryl hydrazines with 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridazine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridazinone derivatives, amine derivatives, and various substituted pyridazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridazinamine, 4-methyl-6-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with methyl and phenyl groups makes it a versatile compound for various research applications .

Properties

CAS No.

86663-20-9

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

4-methyl-6-phenylpyridazin-3-amine;hydrochloride

InChI

InChI=1S/C11H11N3.ClH/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9;/h2-7H,1H3,(H2,12,14);1H

InChI Key

AFMIGRREHATVBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1N)C2=CC=CC=C2.Cl

Origin of Product

United States

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